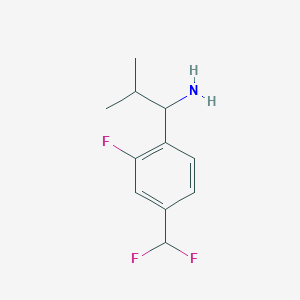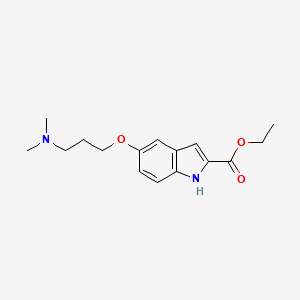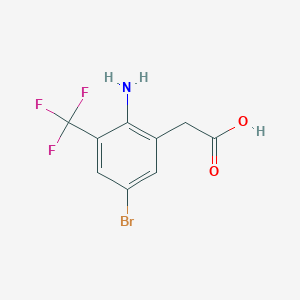
(r)-2-Ethylhexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Ethylhexanol can be synthesized through several methods. One common method involves the hydroformylation of propylene to produce butyraldehyde, which is then subjected to aldol condensation to form 2-ethylhexenal. The final step involves the hydrogenation of 2-ethylhexenal to yield ®-2-ethylhexanol.
Industrial Production Methods
In industrial settings, ®-2-ethylhexanol is typically produced through the oxo process, which involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form butyraldehyde. The butyraldehyde undergoes aldol condensation and subsequent hydrogenation to produce ®-2-ethylhexanol.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Ethylhexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexane.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation: 2-ethylhexanoic acid
Reduction: 2-ethylhexane
Substitution: Various esters and ethers depending on the substituent used
Wissenschaftliche Forschungsanwendungen
®-2-Ethylhexanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of plasticizers, lubricants, and surfactants.
Biology: It is used in the preparation of various biological assays and as a solvent for extracting bioactive compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent solvency properties.
Wirkmechanismus
The mechanism of action of ®-2-ethylhexanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating their transport and reaction. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic acid: An oxidation product of ®-2-ethylhexanol, used in the production of metal salts and as a catalyst in polymerization reactions.
2-Ethylhexane: A reduction product of ®-2-ethylhexanol, used as a solvent and in the production of specialty chemicals.
2-Ethylhexyl acrylate: An ester derivative of ®-2-ethylhexanol, used in the production of adhesives, coatings, and sealants.
Uniqueness
®-2-Ethylhexanol is unique due to its chiral nature, which allows it to interact with other chiral molecules in specific ways. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where the specific three-dimensional arrangement of atoms is crucial.
Eigenschaften
CAS-Nummer |
50373-29-0 |
|---|---|
Molekularformel |
C8H18O |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(2R)-2-ethylhexan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
YIWUKEYIRIRTPP-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@@H](CC)CO |
Kanonische SMILES |
CCCCC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)












